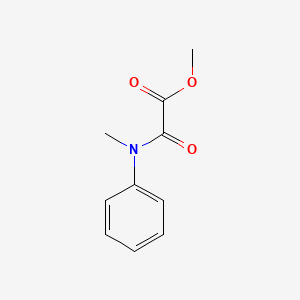
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-chlorobenzamide is a chemical compound that has been extensively researched for its potential in the field of medicine. It is commonly referred to as CB-30865 and has shown promising results in various scientific studies.
Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Properties
- Synthesis and Antioxidant Activity of Carbamide Derivatives : Carbamide derivatives of 2,6-di-tert-butylphenol, which share structural similarities with N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-chlorobenzamide, have been synthesized and studied for their antioxidant properties in jet fuel, showing significant anti-oxidizing action. This suggests potential applications in fuel stabilization and as antioxidants in various industrial applications (Glebova, Vishnyakova, Lebedev, & Ragulin, 1982).
Biomedical Research and Drug Development
Gastrokinetic Activity of Benzamide Derivatives : A study on 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, which are structurally related to the compound , revealed their potential as gastrokinetic agents. This suggests the possibility of developing similar derivatives for the treatment of gastrointestinal disorders (Kato, Morie, Yoshida, & Matsumoto, 1992).
Anticancer Properties of Thiocarbamide Derivatives : Research on thiocarbamide derivatives, including compounds similar to N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-chlorobenzamide, has demonstrated significant in vitro cytotoxicity against various human cancer cell lines. This highlights the potential for developing anticancer drugs based on similar molecular structures (Pandey, Pratap, Tiwari, Marverti, & Jasinski, 2019).
Environmental and Food Safety
Migration of Nonylphenol from Plastic : Studies on nonylphenol, a compound used in plastic products, show its migration into water and food, raising concerns about human exposure. This research is relevant for assessing the safety and environmental impact of similar compounds used in plastics (Loyo-Rosales, Rosales-Rivera, Lynch, Rice, & Torrents, 2004).
Phenols in Plastic Components and Endocrine Disruption : The study on phenols and plasticizers, including their effects on the aryl hydrocarbon and androgen receptors, highlights the potential endocrine-disrupting properties of these chemicals. This is crucial for understanding the health implications of similar chemicals used in plastics (Krüger, Long, & Bonefeld‐Jørgensen, 2008).
Propiedades
IUPAC Name |
2-[4-[(2-chlorobenzoyl)amino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-15-9-3-1-7-13(15)18(23)21-11-5-6-12-24-16-10-4-2-8-14(16)17(20)22/h1-4,7-10H,11-12H2,(H2,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIERHPPWBTYUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-chlorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2533314.png)


![4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2533318.png)

![N-(4-fluorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2533321.png)
![Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2533324.png)




![[1-(Trifluoromethyl)cyclopentyl]methanamine hydrochloride](/img/structure/B2533332.png)

![2-((3-methoxybenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2533334.png)